Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate
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Overview
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
Trifluoromethylated compounds typically contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity, enhanced metabolic stability, and altered pKa values .Scientific Research Applications
Synthesis and Medicinal Chemistry
Methyl 3-(trifluoromethyl)-pyrrolidine-3-carboxylate is a versatile compound used in the synthesis of complex molecules. For instance, it serves as a building block in the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy (Khlebnikov et al., 2018). These aminopyrroles have potential applications in medicinal chemistry and drug discovery. Furthermore, a variant of this compound, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, has been identified as a potent inhibitor of influenza neuraminidase, showcasing its importance in antiviral research (Wang et al., 2001).
Organic Chemistry and Catalysis
In organic chemistry, this compound is involved in innovative synthetic methods. It plays a crucial role in the organocatalytic conjugate addition of alkyl methyl ketones, leading to products with high yield and excellent regio- and enantioselectivity. The trifluoromethyl group in these reactions significantly influences the regioselection and substrate reactivity, highlighting the compound's utility in complex chemical transformations (Chowdhury & Ghosh, 2009).
Spectroscopy and Materials Science
The compound's derivatives are studied for their optical and electrochemical properties, which are essential for materials science applications. For instance, novel [60]fullerene pyrrolidines containing the trifluoromethyl group exhibit good fluorescence and electrochemical properties, making them potential candidates for photovoltaic conversion materials (Li et al., 2012). Additionally, detailed vibrational frequencies and structural analyses of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives provide insights into their potential as anti-tumor and anti-inflammatory agents (Sert et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIMTYVLOJXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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